1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone
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Overview
Description
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C7H6N2O2S It features an imidazo[2,1-b]thiazole core, which is a fused ring system combining imidazole and thiazole rings
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound is predicted to have a density of 162±01 g/cm3 .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities, and some compounds have demonstrated potent effects on human tumor cell lines .
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s action and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst can yield the imidazo[2,1-b]thiazole core. Subsequent functionalization steps, such as hydroxylation and acetylation, can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(6-oxoimidazo[2,1-b]thiazol-5-yl)ethanone.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the hydroxyl and ethanone substituents.
1-(6-Methoxyimidazo[2,1-b]thiazol-5-yl)ethanone: A similar compound with a methoxy group instead of a hydroxyl group.
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)propanone: A similar compound with a propanone group instead of an ethanone group.
Uniqueness: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups, which can influence its reactivity and interactions. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4(10)5-6(11)8-7-9(5)2-3-12-7/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTHYTZYKBTAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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